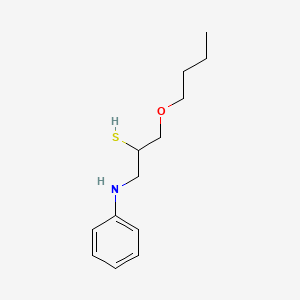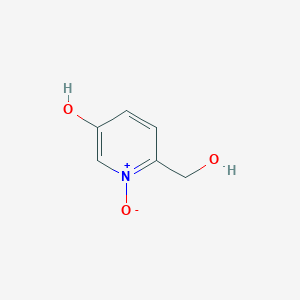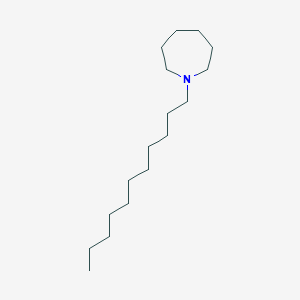
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is an organic compound with the molecular formula C11H16O2S It is a derivative of propanol, featuring a methoxy group, a methyl group, and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- typically involves the reaction of 2-methyl-1-propanol with methoxy and phenylthio reagents under controlled conditions. One common method includes the use of a base catalyst to facilitate the substitution reactions necessary to introduce the methoxy and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy or phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylthio groups play a crucial role in its binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the phenylthio group.
2-Methyl-1-propanol: Another related compound, differing in the absence of the methoxy and phenylthio groups.
Uniqueness
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these functional groups are required.
Propriétés
Numéro CAS |
78614-64-9 |
|---|---|
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-methoxy-2-methyl-1-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)10(13-3)14-9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 |
Clé InChI |
BOXOJSYVSLHFQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(OC)SC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


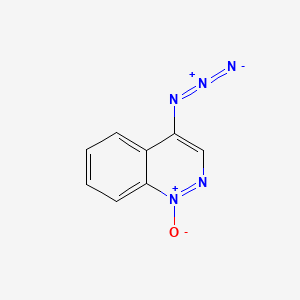
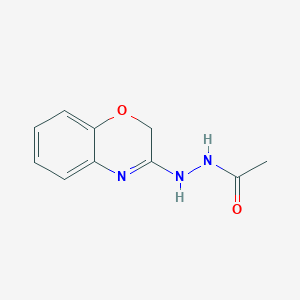
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
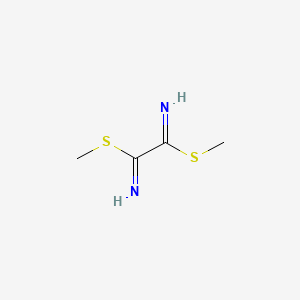
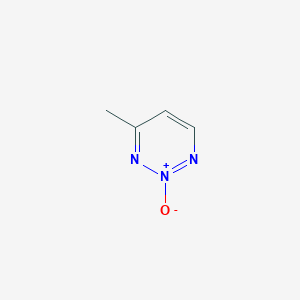
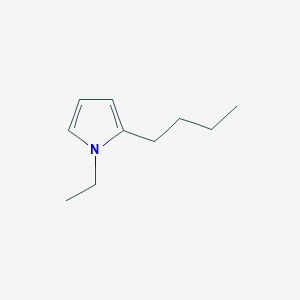
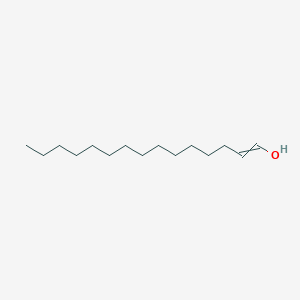

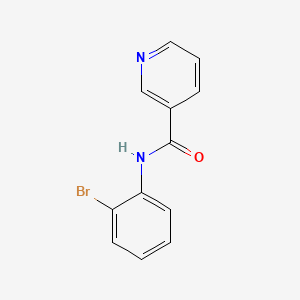
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
